

Application Notes and Protocols for the Identification of Etripamil Hydrochloride Metabolites

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Compound of Interest

Compound Name: *Etripamil hydrochloride*

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Introduction

Etripamil hydrochloride is a novel, intranasally administered, short-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). Understanding the metabolic fate of etripamil is crucial for a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile. These application notes provide detailed methodologies for the identification and quantification of etripamil and its metabolites in biological matrices, primarily human plasma. The primary metabolic pathway for etripamil is rapid hydrolysis by serum esterases to form its major, inactive carboxylic acid metabolite, MSP-2030.^{[1][2]}

This document outlines protocols for sample preparation, and subsequent analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the validated method for quantitative analysis of etripamil and MSP-2030.^[1] Additionally, it addresses strategies for the broader identification of potential Phase I and Phase II metabolites.

Data Presentation

The following table summarizes the pharmacokinetic parameters of etripamil and its primary metabolite, MSP-2030, in human plasma following intranasal administration. This data is

essential for understanding the time course of metabolism and for designing appropriate sampling schedules in clinical studies.

Table 1: Pharmacokinetic Parameters of Etripamil and MSP-2030 in Human Plasma

Analyte	Dose (intranasal)	Cmax (ng/mL)	Tmax (min)	t1/2 (h)	AUC0-inf (ng·h/mL)
Etripamil	70 mg	13.2 - 176	5 - 8.5	1.5 - 3.0	179 - 2364
MSP-2030	70 mg	Dose-proportional increase	~15	Not Reported	Not Reported

Data compiled from studies in healthy adults and cynomolgus monkeys. Cmax and AUC values for etripamil are presented as a range observed across different studies and dose levels. Tmax for etripamil corresponds to the rapid absorption phase.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Quantitative Analysis of Etripamil and MSP-2030 in Human Plasma by LC-MS/MS

This protocol describes a representative validated method for the simultaneous quantification of etripamil and its major metabolite, MSP-2030, in human plasma.

a. Materials and Reagents

- **Etripamil hydrochloride** reference standard
- MSP-2030 reference standard
- Stable isotope-labeled internal standard (SIL-IS) for etripamil (e.g., etripamil-d7)
- Stable isotope-labeled internal standard (SIL-IS) for MSP-2030 (e.g., MSP-2030-d4)
- Human plasma (with anticoagulant, e.g., K2EDTA)

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- Protein precipitation solvent: Acetonitrile with 0.1% formic acid
- Reconstitution solvent: 50:50 (v/v) Methanol:Water

b. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like etripamil and MSP-2030 from plasma.

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, add 100 μ L of plasma.
- Add 10 μ L of the internal standard working solution (containing both etripamil-d7 and MSP-2030-d4 in methanol).
- Add 300 μ L of cold protein precipitation solvent (ACN with 0.1% FA).
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 1.5 mL tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of reconstitution solvent.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Representative LC-MS/MS Conditions

Parameter	Condition
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Injection Volume	5 μ L
Column Temperature	40°C
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)

Table 3: Representative MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Etripamil	453.3	165.2	25
MSP-2030	439.2	151.2	28
Etripamil-d7	460.3	165.2	25
MSP-2030-d4	443.2	151.2	28

(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)

d. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

In Vitro Metabolite Identification using Human Liver Microsomes

To investigate potential Phase I (e.g., oxidation, demethylation) and Phase II (e.g., glucuronidation) metabolites beyond MSP-2030, in vitro studies using human liver microsomes (HLM) are recommended.

a. Incubation Procedure

- Prepare an incubation mixture containing:
 - Human liver microsomes (e.g., 0.5 mg/mL protein)
 - Phosphate buffer (e.g., 100 mM, pH 7.4)
 - **Etripamil hydrochloride** (e.g., 1 μ M and 10 μ M)
 - NADPH regenerating system (for Phase I metabolism)

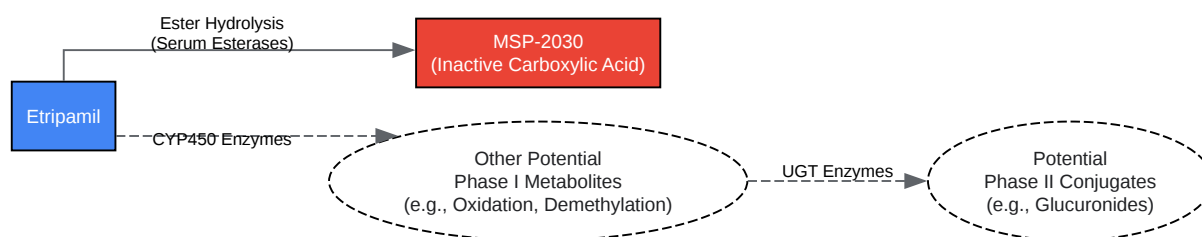
- UDPGA (for Phase II glucuronidation, if investigating)
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Centrifuge to pellet the protein and analyze the supernatant by high-resolution mass spectrometry (HRMS), such as UPLC-QTOF-MS.

b. Data Analysis for Metabolite Identification

Analysis of the HRMS data will involve searching for potential metabolites by considering expected mass shifts from the parent drug due to common metabolic transformations (e.g., +16 Da for oxidation, -14 Da for demethylation, +176 Da for glucuronidation). Metabolite identification software can aid in this process.

Visualizations

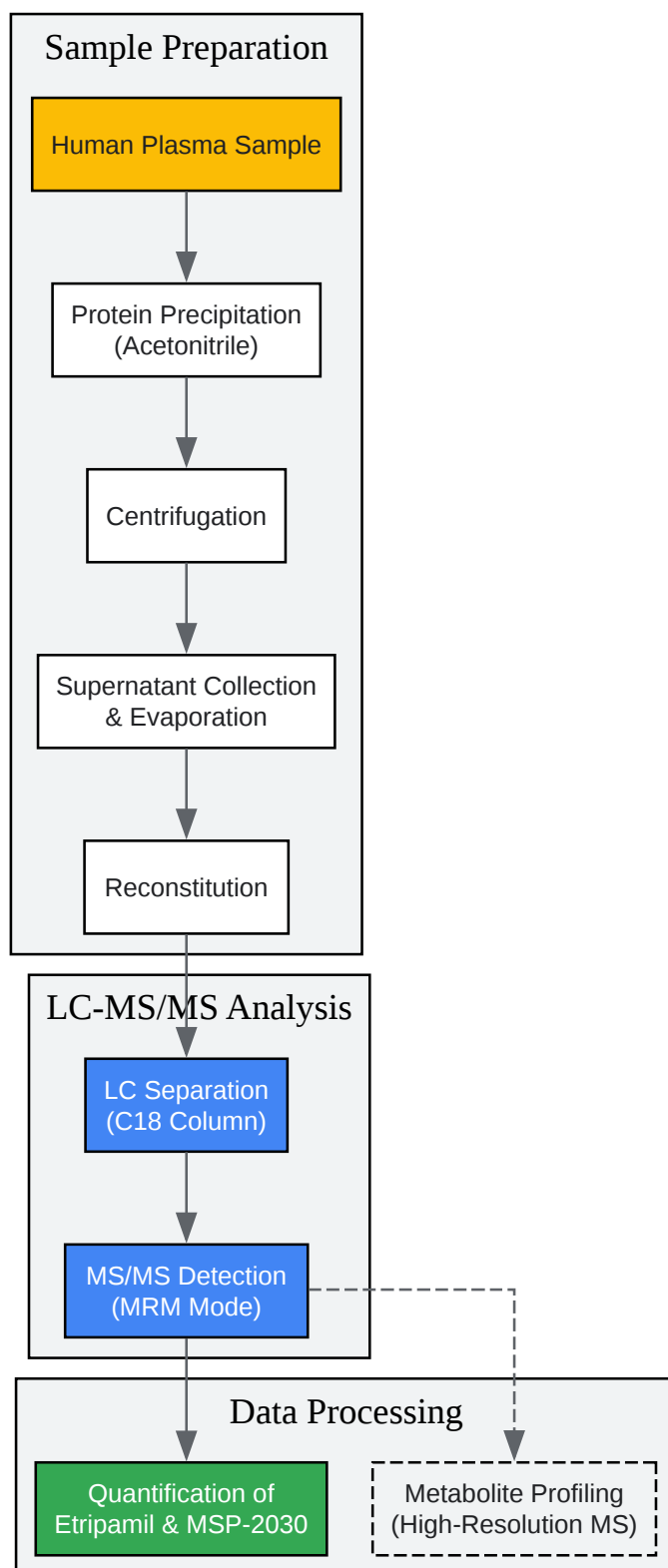
Metabolic Pathway of Etripamil



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Caption: Primary metabolic pathway of etripamil to its inactive metabolite, MSP-2030.

Experimental Workflow for Metabolite Identification



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Caption: Workflow for the quantification and identification of etripamil metabolites.

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